molecular formula C14H19NO B1274483 1-Benzyl-2,2-dimethylpiperidin-4-one CAS No. 117623-46-8

1-Benzyl-2,2-dimethylpiperidin-4-one

Cat. No.: B1274483
CAS No.: 117623-46-8
M. Wt: 217.31 g/mol
InChI Key: QXCCSKIRCJMSMM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.govchemrevlett.com Its prevalence is a testament to its chemical stability and its ability to serve as a versatile scaffold for constructing complex, three-dimensional molecules with diverse biological activities. researchgate.net Piperidine-based structures are central to over 70 FDA-approved drugs, highlighting their importance in modern medicine. enamine.netarizona.edu The introduction of a piperidine scaffold into a molecule can favorably modulate key properties such as physicochemical characteristics, biological activity, selectivity, and pharmacokinetic profiles. researchgate.netthieme-connect.com

Within the broad class of piperidines, piperidin-4-one derivatives, also known as 4-piperidones, are of particular interest. wikipedia.org These compounds are characterized by a ketone functional group at the fourth position of the piperidine ring. This ketone group serves as a valuable synthetic handle for further chemical modifications, allowing for the creation of a wide array of derivatives. chemicalbook.com Historically, the synthesis of substituted piperidin-4-ones has been dominated by methods like the Mannich condensation, which involves the reaction of an aldehyde, an amine, and a compound with an active methylene (B1212753) group, such as a ketone. chemrevlett.comresearchgate.net Piperidin-4-one derivatives have been investigated for a wide spectrum of biological activities. chemrevlett.com

Below is a data table outlining the key properties of the parent compound, 1-Benzyl-4-piperidone, which provides a baseline for understanding its derivatives.

PropertyValue
Molecular Formula C12H15NO
Molar Mass 189.25 g/mol nih.gov
Appearance Clear colorless to straw-colored oily liquid chemicalbook.com
Boiling Point 134 °C at 7 mmHg sigmaaldrich.com
Density 1.021 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D) 1.541 sigmaaldrich.com
InChIKey SJZKULRDWHPHGG-UHFFFAOYSA-N nih.gov

This data represents the unsubstituted parent compound 1-Benzyl-4-piperidone.

The structure of 1-Benzyl-2,2-dimethylpiperidin-4-one is distinguished by three key features that differentiate it from the parent 1-Benzyl-4-piperidone:

The Piperidin-4-one Core : This fundamental heterocyclic ring system provides the basic framework and contains the reactive ketone group.

The N-Benzyl Group : The benzyl (B1604629) group attached to the nitrogen atom increases the molecule's lipophilicity and provides a bulky substituent that can influence the molecule's conformation and interactions.

The C2-gem-Dimethyl Group : The most significant feature is the presence of two methyl groups on the carbon atom adjacent to the nitrogen (the C2 position). This "gem-dimethyl" substitution introduces significant steric hindrance around the nitrogen atom and one side of the ring. This steric bulk can lock the ring into a specific conformation, influence the reactivity of the adjacent nitrogen, and alter how the molecule interacts with other chemical entities.

Research Landscape and Identified Gaps in Piperidin-4-one Chemistry

The study of piperidin-4-ones has a long history, yet the research landscape is not uniform. Certain substitution patterns have been extensively explored, while others, including that of this compound, remain comparatively under-investigated.

The synthesis and study of piperidin-4-ones have been a subject of chemical research for over a century. Early, foundational work by chemists such as Petrenko-Kritschenko established elegant methods, primarily based on the Mannich condensation, for creating these heterocyclic structures. chemrevlett.com A significant portion of historical and ongoing research has focused on 2,6-disubstituted piperidin-4-ones, where identical substituent groups are placed symmetrically on both carbons adjacent to the nitrogen atom. chemrevlett.comchemrevlett.com This focus was largely driven by the relative synthetic accessibility of these symmetrical compounds. chemrevlett.com

Despite the broad interest in piperidones, there is a notable gap in the scientific literature concerning asymmetrically substituted derivatives, particularly those with substitutions at the C2 position. googleapis.com The synthesis of piperidin-4-ones with substitution patterns adjacent to the nitrogen atom, such as in 2,2-dimethyl derivatives, is often more challenging than for their symmetrical 2,6-disubstituted counterparts. googleapis.com

This research disparity is quantitatively illustrated by a search of the CAS SciFinder Database, which reveals a stark contrast in the volume of published research. googleapis.com

CompoundNumber of Reported Reactions
N-Benzyl-piperidin-4-one ~2555
N-Benzyl-2,2-dimethyl-piperidin-4-one ~28

Data reflects the significant research gap for the 2,2-dimethyl substituted compound. googleapis.com

This gap highlights that 2-substituted piperidin-4-ones have been investigated to a very limited extent. googleapis.com Consequently, the full chemical potential and structure-activity relationships of this class of compounds, including this compound, remain largely unexplored. googleapis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,2-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCCSKIRCJMSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399000
Record name 1-benzyl-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117623-46-8
Record name 1-benzyl-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information regarding the connectivity and chemical environment of atoms within the 1-Benzyl-2,2-dimethylpiperidin-4-one molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

Detailed spectral data has been reported in the synthesis of the compound. The ¹H NMR spectrum, recorded in CDCl₃, shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the piperidine (B6355638) ring, and the gem-dimethyl groups. The ¹³C NMR spectrum provides complementary information, identifying the carbonyl carbon, aromatic carbons, and the distinct aliphatic carbons of the piperidine ring and its substituents.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35 - 7.23 m 5H Aromatic (C₆H₅)
3.61 s 2H Benzylic (CH₂)
2.62 t 2H Piperidine Ring
2.45 t 2H Piperidine Ring
2.33 s 2H Piperidine Ring

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
209.7 Carbonyl (C=O)
138.3 Aromatic (Quaternary C)
129.0 Aromatic (CH)
128.2 Aromatic (CH)
127.0 Aromatic (CH)
62.1 Benzylic (CH₂)
59.9 Piperidine Ring (Quaternary C)
52.8 Piperidine Ring (CH₂)
45.4 Piperidine Ring (CH₂)
39.8 Piperidine Ring (CH₂)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the ketone, typically observed in the range of 1700-1725 cm⁻¹. Other expected signals include C-H stretching vibrations for both aromatic and aliphatic groups, and C-N stretching bands.

Detailed experimental IR spectral data for this compound is not available in the reviewed scientific literature.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula (C₁₄H₁₉NO). The fragmentation pattern observed in the mass spectrum would offer further structural evidence, likely showing characteristic fragments such as the tropylium (B1234903) ion (m/z 91) resulting from the benzyl group.

Specific experimental mass spectrometry or high-resolution mass spectrometry data for this compound could not be located in published scientific sources.

Advanced Structural Analysis

For a definitive understanding of the solid-state structure and crystalline nature of the compound, advanced diffraction methods are required.

Single-crystal X-ray crystallography provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and the conformational arrangement of the atoms in the crystal lattice. This analysis would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl and gem-dimethyl substituents.

A search of scientific databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid, allowing for phase identification and assessment of sample purity.

No experimental powder X-ray diffraction data for this compound has been found in the available literature.

Conformational Studies of the Piperidine Ring

The spatial arrangement of the atoms in the this compound molecule, particularly within the six-membered piperidine ring, is critical to its chemical properties. Conformational analysis provides insight into the most stable three-dimensional shapes the molecule adopts. The piperidine ring, like cyclohexane, is not planar and exists in various non-planar conformations to minimize angle and torsional strain.

Chair and Boat Conformations

The piperidine ring, as a saturated six-membered heterocycle, can theoretically exist in several conformations, with the most notable being the chair and boat forms. The chair conformation is generally the most stable energetic state for piperidine and its simple derivatives, as it effectively minimizes both torsional strain (staggered arrangement of all substituents on adjacent carbons) and angle strain.

In contrast, the boat conformation is typically higher in energy due to unfavorable steric interactions, known as "flagpole" interactions, between substituents at the C1 and C4 positions, and eclipsing interactions along the sides of the "boat," which lead to significant torsional strain. A more stable, non-chair conformation is the twist-boat (or skew-boat) form, which alleviates some of the flagpole and eclipsing interactions of the true boat conformation.

Influence of Substituents on Conformation

The conformational equilibrium of the piperidine ring in this compound is heavily influenced by the steric demands of the N-benzyl group and the gem-dimethyl groups at the C2 position. These substituents introduce specific steric interactions that destabilize certain arrangements.

The N-benzyl group is a bulky substituent. To minimize steric hindrance with the axial hydrogens at the C2 and C6 positions of the ring, the N-benzyl group is expected to preferentially occupy the equatorial position in a chair conformation.

The gem-dimethyl group at the C2 position is particularly significant for the ring's conformation. In a standard chair form, one of the two methyl groups must occupy an axial position while the other is equatorial. The axial methyl group at C2 creates several destabilizing steric interactions:

1,3-Diaxial Interactions: The axial methyl group at C2 would experience steric repulsion with the axial hydrogen at C4 and C6.

A(1,3) Strain: A more severe interaction, known as allylic strain or A(1,3) strain, occurs between a substituent on the nitrogen and an axial substituent at the C2 position. wikipedia.org In this molecule, the bulky N-benzyl group and the C2-axial methyl group are forced into close proximity, leading to significant steric repulsion. This type of strain arises because the partial double-bond character of the N-C bond in some N-substituted systems flattens the geometry at the nitrogen, exacerbating the steric clash. acs.org

These severe steric repulsions, particularly the A(1,3) strain, strongly destabilize the chair conformation. To relieve this strain, the molecule may adopt one of two strategies:

Distortion of the Chair Conformation: The piperidine ring may flatten in the region of the N1 and C2 atoms, increasing the distance between the N-benzyl and C2-axial methyl groups.

Adoption of a Twist-Boat Conformation: The molecule might adopt a twist-boat conformation. This conformation could potentially arrange the bulky substituents in pseudo-equatorial positions, thereby avoiding the severe A(1,3) strain inherent to the chair form. whiterose.ac.uk For some related N-substituted piperidines with a C2 substituent, the twist-boat conformation is considered a viable, albeit often higher-energy, alternative to a strained chair form. nih.gov Computational studies on related N-acylpiperidines suggest that a twist-boat conformation can be approximately 1.5 kcal/mol less favorable than a chair conformation where the C2 substituent is axial. nih.gov

The interplay of these steric factors determines the dominant conformation. While the chair form is the default low-energy state for piperidines, the significant A(1,3) strain in this compound suggests that the chair conformation would be highly distorted, and a measurable population of a twist-boat conformer could exist in equilibrium.

Interactive Data Table: Key Steric Interactions in Conformations of this compound

ConformationKey Steric InteractionInteracting GroupsQualitative Stability Effect
Chair A(1,3) StrainN-Benzyl and C2-Axial MethylHighly Destabilizing
Chair 1,3-Diaxial InteractionC2-Axial Methyl and C4-Axial HydrogenDestabilizing
Chair 1,3-Diaxial InteractionC2-Axial Methyl and C6-Axial HydrogenDestabilizing
Twist-Boat Flagpole/Bowsprit InteractionsC4-Keto and various ring hydrogens/substituentsModerately Destabilizing
Twist-Boat Torsional StrainEclipsing H's on C5-C6Moderately Destabilizing

Stereochemical Aspects of 1 Benzyl 2,2 Dimethylpiperidin 4 One and Its Derivatives

Diastereoisomeric and Enantiomeric Considerations

While 1-benzyl-2,2-dimethylpiperidin-4-one itself lacks a stereocenter, its derivatives frequently possess one or more, giving rise to diastereomers and enantiomers. The introduction of substituents, particularly at the C3 and C4 positions, breaks the molecule's symmetry.

Synthesis of Stereoisomers

The synthesis of stereoisomeric derivatives of this compound typically involves reactions at the C4-carbonyl group. For instance, the reduction of the ketone to a hydroxyl group creates a new chiral center at the C4 position, resulting in a racemic mixture of 1-benzyl-2,2-dimethylpiperidin-4-ol.

Similarly, reactions that introduce a substituent at the C3 position, adjacent to the carbonyl, can generate diastereomers. The relative orientation of the substituents at C3 and a newly formed stereocenter at C4 (e.g., via reduction) leads to cis and trans diastereomers, each of which can exist as a pair of enantiomers. The synthesis of specific stereoisomers often requires stereoselective methods or the separation of a mixture of isomers. For related N-benzyl piperidine (B6355638) derivatives, the synthesis of four distinct optical isomers has been achieved by using optically resolved starting materials, demonstrating a viable pathway to access stereopure compounds. nih.gov

E/Z Isomerization in Oxime Derivatives

The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields this compound oxime. The resulting C=N double bond is a site for geometric isomerism, leading to the formation of E and Z isomers. These isomers are diastereomers and can, in principle, be separated and characterized.

In cephalosporin (B10832234) antibiotics, which also contain an oxime group, the Z-isomers are known to exhibit significantly greater antibacterial activity than the corresponding E-isomers. tsijournals.com This highlights the critical importance of stereochemistry at the C=N bond for biological function. The characterization and differentiation of these isomers are readily accomplished using NMR spectroscopy. For instance, in related cephalosporins, the aminothiazole proton in the E-isomer appears at a lower field (δ 7.2-7.6 ppm) compared to the Z-isomer (δ 6.70-6.90 ppm). tsijournals.com A similar principle applies to piperidone oximes, where the chemical shifts of protons adjacent to the C=N bond differ between the E and Z configurations.

For the closely related analog, 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime, which lacks the 2,2-dimethyl groups, detailed NMR data has been reported, allowing for structural confirmation. nih.gov

Table 1: 1H and 13C NMR Data for 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime

This interactive table provides NMR chemical shift data for a key derivative, illustrating the spectroscopic properties used in stereochemical analysis.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C=N - 158.3
Aromatic-H 7.17-7.56 127.2, 128.3, 128.9, 129.1, 129.2, 132.5
Aromatic-C - 137.5, 138.0
C-Br - 122.7
O-CH2-Ar 5.16 74.5
N-CH2-Ph 3.58 62.5
N-CH2 (piperidine) 2.56, 2.59 52.4, 53.5
N=C-CH2 (piperidine) 2.39, 2.73 25.5, 31.4

Data sourced from Moreno-Fuquen et al., 2012. nih.gov

Chiral Resolution Techniques

For derivatives of this compound that are synthesized as racemic mixtures, separation of the enantiomers is necessary to study the properties of each. This process is known as chiral resolution.

Chiral Splitting Methods (e.g., using tartaric acid derivatives)

A classical and widely used method for resolving racemic amines or alcohols is diastereomeric salt formation. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as a derivative of tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer can be recovered by treating the salt with a base to remove the chiral resolving agent. While specific examples for this compound derivatives are not extensively documented, this technique is broadly applicable to chiral piperidine compounds.

Another powerful technique is kinetic resolution. This method uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemate. The reaction is stopped before completion, yielding a mixture of unreacted starting material enriched in the less reactive enantiomer and a product enriched in the more reactive enantiomer. Kinetic resolution has been successfully applied to a variety of substituted piperidines. nih.gov

Determination of Enantiomeric Excess (ee)

After performing a chiral resolution or an enantioselective synthesis, it is crucial to determine the enantiomeric purity of the product. Enantiomeric excess (ee) is a measure of this purity, defined as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. The enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. The relative areas of the two peaks in the chromatogram are used to calculate the ee. This method has been successfully used for the resolution of various racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which can result in separate, distinguishable signals for the two enantiomers. mst.edursc.org Alternatively, the racemate can be reacted with a chiral derivatizing agent (CDA) to form a mixture of covalent diastereomers, which will exhibit distinct NMR spectra. nih.gov The integration of the separated signals allows for the calculation of the ee.

Mass Spectrometry (MS): Chiral analysis by MS typically involves forming diastereomeric complexes with a chiral selector and then comparing their behavior, such as their relative abundance or fragmentation patterns in tandem MS. nih.gov

Stereochemical Assignments and Their Basis

The definitive assignment of the absolute and relative stereochemistry of a molecule relies on various analytical methods, primarily NMR spectroscopy and single-crystal X-ray diffraction.

For N-benzyl-4-piperidone derivatives, the piperidine ring generally adopts a stable chair conformation. In this conformation, bulky substituents prefer to occupy the equatorial positions to minimize steric strain. researchgate.net This has been confirmed for numerous related structures. For example, a comprehensive stereochemical investigation of 1-benzyl-3-ethyl-2,6-diphenylpiperidin-4-one using 2D NMR techniques (COSY, NOESY) and single-crystal X-ray analysis confirmed a chair conformation with all substituents in equatorial orientations in both solution and solid states. ncl.res.in

In the case of the derivative 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime, single-crystal X-ray diffraction analysis unequivocally showed that the piperidone ring adopts a chair conformation. nih.gov This crystallographic data provides a solid basis for predicting the conformational behavior of the closely related this compound system.

Table 2: Crystallographic Data for 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime

This interactive table summarizes key crystal structure parameters, providing the basis for stereochemical assignments.

Parameter Value
Chemical Formula C₁₉H₂₁BrN₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 21.1586 (5)
b (Å) 5.6731 (2)
c (Å) 14.6425 (4)
β (°) 103.037 (3)
Volume (ų) 1712.31 (9)

Data sourced from Moreno-Fuquen et al., 2012. nih.gov

The combination of proton-proton coupling constants from ¹H NMR and through-space correlations from NOESY experiments allows for the determination of the relative stereochemistry of substituents on the piperidine ring. For absolute stereochemistry, X-ray diffraction of a single crystal, particularly using anomalous dispersion effects, is the gold standard.

Applications in Organic Synthesis and Medicinal Chemistry Research

Utility as Synthetic Building Blocks and Intermediates for Complex Molecules

The piperidin-4-one framework is a crucial structural unit found in numerous biologically active compounds and is widely used in the synthesis of analgesics, antivirals, and antipsychotics. guidechem.com The N-benzyl group serves as a common protecting group for the piperidine (B6355638) nitrogen, which can be removed later in a synthetic sequence to allow for further functionalization. researchgate.net While the parent compound, N-benzyl-piperidin-4-one, is extensively documented in synthesis, the 2,2-dimethyl substituted version offers a unique structural motif, providing steric hindrance that can influence reaction outcomes and the conformational properties of the final products. googleapis.com

Its utility as a building block stems from the reactivity of the 4-keto group, which can be readily transformed into a variety of other functional groups such as hydroxyls, amines, and cyano groups, or used as a handle for carbon-carbon bond formation. guidechem.com For instance, piperidone compounds are key starting materials in multi-component reactions like the Ugi four-component reaction, which allows for the rapid generation of diverse libraries of complex, drug-like molecules from simple, commercially available reagents. ub.edu This approach enables the introduction of five points of diversity in a single step, highlighting the efficiency of using scaffolds like 1-Benzyl-2,2-dimethylpiperidin-4-one in combinatorial chemistry. ub.edu

Derivatives are used in the synthesis of key pharmaceutical intermediates. For example, the related N-benzylpiperidin-4-one is the starting material for creating intermediates used in the synthesis of fentanyl analogues like alfentanil and remifentanil. guidechem.comresearchgate.net The synthesis involves a Strecker-type condensation of the piperidone with an amine and a cyanide source, followed by a series of transformations including hydrolysis, acylation, and debenzylation. researchgate.net

Scaffold for Structure-Activity Relationship (SAR) Studies

The this compound core structure is an ideal scaffold for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—such as the N-benzyl group, the piperidine ring, or substituents derived from the 4-keto position—researchers can probe the structural requirements for a specific biological activity.

A prominent example is in the development of inhibitors for enzymes and receptors. In the pursuit of potent influenza A virus fusion inhibitors, a library of N-benzyl-4,4-disubstituted piperidines was synthesized and evaluated to explore SAR. ub.edu This allowed researchers to understand how different substituents affect the compound's ability to inhibit the virus. Similarly, SAR studies on piperidine derivatives have been crucial in optimizing inhibitors for Mycobacterium tuberculosis, where modifications to the N-aralkyl group and other regions of the molecule led to the identification of compounds with improved potency. nih.gov

In the context of cholinesterase inhibitors for potential Alzheimer's disease treatment, the N-benzylpiperidine moiety is a key component. nih.govnih.gov SAR studies have shown that substitutions on the benzyl (B1604629) ring and modifications to the linker connecting the piperidine to another part of the molecule can dramatically influence inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For instance, the benzyl ring of an N-benzylpiperidine moiety was found to interact with key amino acid residues like Trp86 and Tyr341 in the active site of AChE. nih.gov

The following table illustrates typical SAR findings for N-benzylpiperidine derivatives, showing how modifications impact biological activity.

Scaffold ModificationTargetResulting ActivityReference
Substitution on the N-benzyl ringCholinesteraseModulates inhibitory potency and selectivity for AChE vs. BChE. nih.gov
Replacement of N-benzyl with other aralkyl groupsSigma ReceptorsSignificantly alters binding affinity and selectivity for σ1 vs. σ2 receptors. researchgate.net
Modification of substituents at the 4-positionInfluenza A HemagglutininDetermines potency as a viral fusion inhibitor. ub.edu
Introduction of fluorine to the benzyl groupInfluenza A HemagglutininCan enhance inhibitory activity. ub.edu

Exploration of Biological Interactions at a Molecular Level

Derivatives of this compound are instrumental in studying how small molecules interact with biological macromolecules, providing insights into the molecular basis of disease and potential therapeutic interventions.

The N-benzylpiperidine scaffold is a well-established pharmacophore for ligands targeting monoamine receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov These receptors are critical targets for treating a range of central nervous system disorders. mdpi.com

Derivatives have been developed as potent and selective antagonists for the dopamine D4 receptor (D4R). nih.gov SAR studies revealed that the 4-benzyloxypiperidine scaffold is particularly effective, with certain compounds showing over 30-fold selectivity for D4R compared to other dopamine receptor subtypes. nih.gov Molecular docking studies of a related ligand with the dopamine D2 receptor showed that the protonatable nitrogen atom of the piperidine ring forms a key interaction with an aspartate residue (Asp) in the receptor's binding site. mdpi.com

Similarly, this scaffold has been used to develop dual-target inhibitors of the serotonin transporter (SERT) and acetylcholinesterase. mdpi.com Docking studies showed that the aromatic ring of the N-benzylpiperidine moiety can form π-π interactions with a tyrosine residue (Tyr176) at the central site of the human serotonin transporter (h-SERT). mdpi.com

Compound/Derivative ClassReceptor TargetKey Interaction/FindingKi ValueReference
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indoleDopamine D2Forms contact between protonatable nitrogen and Asp (3.32) of the receptor.151 nM mdpi.com
4-Benzylpiperidine Derivative (Compound 8)Dopamine D4High affinity and selectivity as a D4R antagonist.pKi = 8.53 mdpi.com
N-benzylpiperidine-linked 1,2,3,4-tetrahydroisoquinolineSerotonin Transporter (SERT)π-π interaction between the benzyl ring and Tyr176.1.83 µM mdpi.com
6-[(1-benzylpiperidin-4-yl)propylamino]pyridine-3,5-dicarbonitrileSigma-1 Receptor (σ1R)High affinity ligand.2.97 nM nih.gov

The piperidine scaffold has been explored for the development of inhibitors against a variety of enzymes. A notable recent target is the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Mpro is essential for viral replication, making it an attractive target for antiviral drugs. nih.govnih.govresearchgate.net

Researchers have identified novel classes of piperidine-based inhibitors of the SARS-CoV-2 Mpro. nih.govresearchgate.net Although the inhibitory activity of some initial 1,4,4-trisubstituted piperidines against Mpro was modest, these studies confirmed that the scaffold could serve as a starting point for developing more potent inhibitors. researchgate.net The mechanism often involves the inhibitor binding to the active site of the enzyme, where a covalent or non-covalent interaction with a key catalytic residue, such as Cysteine-145 in Mpro, disrupts its function. nih.govscienceopen.com

Beyond viral proteases, N-benzylpiperidine derivatives are well-known inhibitors of cholinesterases (AChE and BChE). Kinetic and molecular modeling studies have revealed that these compounds often act as competitive inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Derivative ClassEnzyme TargetInhibition Data (IC50)Mechanism/Key InteractionReference
Benzoisothiazolone derivativeSARS-CoV-2 Mpro116 nMPotent inhibition of the main protease. nih.gov
EbsulfurSARS-CoV-2 Mpro490 nMCovalent interaction with Mpro. nih.gov
1,3-dimethylbenzimidazolinone derivative (15b)Acetylcholinesterase (AChE)0.39 µMCompetitive inhibitor; interacts with Trp86 in CAS and Trp286/Tyr341 in PAS. nih.gov
Piperidine derivative (29)Monoacylglycerol lipase (B570770) (MAGL)199 nM (in U937 cells)Reversible inhibition. unisi.it

Derivatives of N-benzylpiperidin-4-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies aim to identify novel anticancer drug candidates and understand their cellular mechanisms of action.

A series of N-benzyl-piperidinyl acylhydrazone hybrids were evaluated for their cytotoxic profiles on non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sbq.org.br One derivative, PQM-75, showed an IC50 of 58.40 µM against HepG2 cells and was found to reduce the clonogenic capacity of these cells and cause cell cycle arrest in the M-phase. sbq.org.br Importantly, this compound exhibited low cytotoxicity against a non-tumor fibroblast cell line, suggesting some level of selective toxicity. sbq.org.br

In another study, novel N-benzylpiperidin-4-one oximes were tested against human cervical carcinoma (HeLa) cells. researchgate.net The most potent compound, 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, demonstrated an IC50 of 13.88 µM. researchgate.net Furthermore, a study on 3,5-bis(benzylidene)piperidin-4-ones showed that N-acryloyl analogs displayed submicromolar cytotoxicity against several cancer cell lines and exhibited selective toxicity for malignant cells over normal cells. nih.gov These compounds are thought to act via the intrinsic pathway of apoptosis, potentially through mechanisms related to proteasome inhibition and the generation of reactive oxygen species (ROS). nih.gov

Compound/DerivativeCell LineActivity (IC50/CC50)Cellular MechanismReference
PQM-75 (N-benzyl-piperidinyl acylhydrazone)HepG2 (Hepatocellular carcinoma)IC50 = 58.40 µMPromotes M-phase cell cycle arrest. sbq.org.br
1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oximeHeLa (Cervical carcinoma)IC50 = 13.88 µMCytotoxicity against human cervical cancer cells. researchgate.net
Piperidone Compound P5CCRF-CEM (Leukemia)CC50 = 1.52 µM (average)Induces intrinsic pathway of apoptosis; causes G2/M phase cell cycle arrest. nih.gov
1,4-dihydropyridine-based 1,2,3-triazole derivative (13ad')Caco-2 (Colorectal adenocarcinoma)IC50 = 0.63 µMInduces apoptosis and G2/M phase cell cycle arrest. mdpi.com

Future Research Directions

Development of Novel and Efficient Synthetic Routes

Current synthetic approaches to asymmetrically substituted piperidin-4-ones often face limitations, highlighting a critical need for more versatile and efficient methodologies. While classical methods like the Mannich condensation are well-established for symmetrically substituted piperidones, they are less amenable to the introduction of differential substitution patterns adjacent to the nitrogen atom.

Future research should prioritize the development of innovative synthetic strategies that offer high yields, scalability, and access to a diverse range of derivatives. Promising avenues for exploration include:

Modern Catalytic Methods: The application of transition metal catalysis, such as palladium- or gold-catalyzed cyclization reactions, could provide novel pathways to the piperidine (B6355638) core with high degrees of control over substitution. nih.gov

Multicomponent Reactions (MCRs): Strategies like the Ugi four-component reaction have shown promise in generating structurally diverse piperidine libraries in a single step and could be adapted for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one and its analogs. semanticscholar.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this piperidone could streamline its production and facilitate the rapid generation of derivatives for screening purposes.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Modified Mannich Reactions Well-understood reaction mechanism.Limited scope for asymmetrical substitution.
Transition Metal Catalysis High efficiency and stereoselectivity. nih.govCatalyst cost and sensitivity.
Multicomponent Reactions High atom economy, diversity-oriented. semanticscholar.orgOptimization of reaction conditions.
Flow Chemistry Scalability, improved safety and control.Initial setup costs and optimization.

Comprehensive Exploration of Reactivity and Functionalization

The chemical reactivity of this compound is largely unexplored, particularly concerning the influence of the sterically demanding gem-dimethyl group at the C2 position. A thorough investigation into its reactivity profile is essential for its application as a versatile building block.

Future studies should systematically explore:

Ketone Functionalization: The carbonyl group at the C4 position is a prime site for a variety of chemical transformations. Research should focus on reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations to introduce diverse functionalities. The steric hindrance imposed by the adjacent gem-dimethyl groups may influence the stereochemical outcome of these reactions, which warrants detailed investigation.

Ring Position Functionalization: Exploration of methods for selective functionalization at other positions of the piperidine ring (C3 and C5) would significantly expand the accessible chemical space. This could involve techniques like α-lithiation followed by trapping with electrophiles.

N-Debenzylation and Re-functionalization: The development of efficient methods for the removal of the N-benzyl group would provide a key intermediate, 2,2-dimethylpiperidin-4-one, which can be further derivatized with a wide array of substituents on the nitrogen atom, thus enabling the synthesis of extensive compound libraries.

Advanced Stereoselective Synthesis

The creation of chiral centers is a cornerstone of modern drug discovery. For this compound, the reduction of the ketone at C4 can generate a chiral alcohol, and further substitutions can introduce additional stereocenters. The development of advanced stereoselective synthetic methods is therefore a high-priority research direction.

Key areas for future investigation include:

Asymmetric Reduction: The enantioselective reduction of the C4-ketone to produce chiral alcohols is a critical transformation. This can be pursued through the use of chiral reducing agents or through catalytic asymmetric hydrogenation. researchgate.net

Kinetic Resolution: For racemic mixtures of derivatives, kinetic resolution strategies can be employed to separate enantiomers. This could involve enzymatic resolutions or the use of chiral catalysts that selectively react with one enantiomer. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring with predefined stereochemistry is another viable approach.

The following table outlines potential strategies for achieving stereocontrol:

Stereoselective MethodPrincipleExpected Outcome
Catalytic Asymmetric Hydrogenation Use of a chiral catalyst to selectively form one enantiomer of the alcohol. researchgate.netHigh enantiomeric excess of the desired chiral alcohol.
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.Separation of enantiomers, yielding one unreacted and one transformed enantiomer.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary directs the stereochemical outcome of a reaction and is later removed.Formation of a specific diastereomer, which upon removal of the auxiliary yields the desired enantiomer.

Deeper Mechanistic Insights into Chemical Reactions and Biological Interactions

A fundamental understanding of the reaction mechanisms and the nature of biological interactions is crucial for the rational design of new molecules with desired properties. For this compound and its derivatives, such mechanistic insights are currently lacking.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereochemical outcomes. tandfonline.com This is particularly important for understanding the steric and electronic effects of the gem-dimethyl group.

Spectroscopic and Crystallographic Studies: Detailed analysis of reaction intermediates and products using advanced spectroscopic techniques (e.g., in-situ NMR) and X-ray crystallography can provide concrete evidence for proposed reaction mechanisms and conformational preferences of the piperidine ring.

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives and evaluating their biological activity, it is possible to build SAR models. nih.gov These models, in conjunction with computational docking studies, can elucidate the key structural features responsible for biological interactions and guide the design of more potent and selective compounds. The piperidine scaffold is known to be a key pharmacophore in a variety of biologically active compounds, and understanding how the 2,2-dimethyl substitution pattern influences these interactions is of high importance. acs.orgresearchgate.net

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-Benzyl-2,2-dimethylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2,2-dimethylpiperidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.